4-(3-chlorophenyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chlorophenyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 4-(3-chlorophenyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione can be achieved through a transition metal-free one-pot cascade reaction. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This environmentally benign process results in good to excellent yields of the desired tricyclic compounds.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Cyclization: The tricyclic structure allows for potential cyclization reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-chlorophenyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for anti-inflammatory and analgesic drugs.
Materials Science: Its tricyclic structure can be utilized in the development of novel materials with specific properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-(3-chlorophenyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione include:
- 10-(4-Chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^2,7]trideca-2,4,6-triene-11-thione
- 13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.0^2,7]Trideca-2,4,6-Trienes
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific tricyclic structure and the presence of both oxa and thia groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21ClN2O4S |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C25H21ClN2O4S/c1-25(2)12-18-20(14-32-25)33-23-21(18)22(30)28(17-10-6-9-16(26)11-17)24(31)27(23)13-19(29)15-7-4-3-5-8-15/h3-11H,12-14H2,1-2H3 |
InChI Key |
JPJZKCDUMSGJEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC(=O)C4=CC=CC=C4)C5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.